molecular formula C13H19NO2 B3252657 (3R)-4-benzyl-3-methoxymethylmorpholine CAS No. 218594-73-1

(3R)-4-benzyl-3-methoxymethylmorpholine

Cat. No. B3252657
M. Wt: 221.29 g/mol
InChI Key: UMGJTHPEFSOEDH-CYBMUJFWSA-N
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Description

(3R)-4-benzyl-3-methoxymethylmorpholine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of morpholine derivatives, which have been extensively studied for their biological activities.

Mechanism Of Action

The mechanism of action of (3R)-4-benzyl-3-methoxymethylmorpholine is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, (3R)-4-benzyl-3-methoxymethylmorpholine may inhibit the activity of certain enzymes involved in the growth and survival of cancer cells.

Biochemical And Physiological Effects

(3R)-4-benzyl-3-methoxymethylmorpholine has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus. In addition, (3R)-4-benzyl-3-methoxymethylmorpholine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

Advantages And Limitations For Lab Experiments

One of the advantages of (3R)-4-benzyl-3-methoxymethylmorpholine is that it exhibits potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. Moreover, (3R)-4-benzyl-3-methoxymethylmorpholine has been shown to have a relatively low toxicity profile, which suggests that it may be safe for use in humans.
One of the limitations of (3R)-4-benzyl-3-methoxymethylmorpholine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the synthesis of (3R)-4-benzyl-3-methoxymethylmorpholine can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of (3R)-4-benzyl-3-methoxymethylmorpholine. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer, including breast, colon, and lung cancer. Another direction is to optimize the synthesis method of (3R)-4-benzyl-3-methoxymethylmorpholine to improve its yield and purity. Moreover, future research could focus on elucidating the mechanism of action of (3R)-4-benzyl-3-methoxymethylmorpholine to identify potential targets for drug development. Finally, further studies could investigate the safety and efficacy of (3R)-4-benzyl-3-methoxymethylmorpholine in preclinical and clinical trials.
Conclusion
In conclusion, (3R)-4-benzyl-3-methoxymethylmorpholine is a promising compound that exhibits antitumor, antifungal, and antibacterial activities. Its mechanism of action is not fully understood, but it has been proposed to inhibit the proliferation of cancer cells and induce apoptosis. Although the synthesis of (3R)-4-benzyl-3-methoxymethylmorpholine can be challenging, it has a relatively low toxicity profile, which suggests that it may be safe for use in humans. Future research could focus on optimizing its synthesis method, elucidating its mechanism of action, and investigating its safety and efficacy in preclinical and clinical trials.

Scientific Research Applications

(3R)-4-benzyl-3-methoxymethylmorpholine has been investigated for its potential applications in the field of medicine. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. In addition, (3R)-4-benzyl-3-methoxymethylmorpholine has been shown to inhibit the growth of cancer cells, including breast, colon, and lung cancer cells. Moreover, it has been reported to have a synergistic effect when combined with other chemotherapeutic agents.

properties

IUPAC Name

(3R)-4-benzyl-3-(methoxymethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-10-13-11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGJTHPEFSOEDH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230874
Record name (3R)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-benzyl-3-methoxymethylmorpholine

CAS RN

218594-73-1
Record name (3R)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218594-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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